molecular formula C13H11NO3S B5022028 1-nitro-4-[(phenylthio)methoxy]benzene

1-nitro-4-[(phenylthio)methoxy]benzene

Cat. No.: B5022028
M. Wt: 261.30 g/mol
InChI Key: COOGOARYIKHCBJ-UHFFFAOYSA-N
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Description

1-Nitro-4-[(phenylthio)methoxy]benzene is a nitroaromatic compound featuring a nitro (-NO₂) group at the para-position and a (phenylthio)methoxy (-OCH₂SPh) substituent at the meta-position on the benzene ring. The (phenylthio)methoxy group consists of a methoxy (-OCH₃) backbone modified by a phenylthio (-SPh) moiety, resulting in a hybrid ether-thioether functionality.

Properties

IUPAC Name

1-nitro-4-(phenylsulfanylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-14(16)11-6-8-12(9-7-11)17-10-18-13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOGOARYIKHCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 1-nitro-4-[(phenylthio)methoxy]benzene and related analogs:

Compound Name Molecular Formula Molecular Weight Substituent Key Functional Groups Reference
This compound C₁₃H₁₁NO₃S 269.30 (calc) -OCH₂SPh Nitro, ether-thioether hybrid -
1-Nitro-4-(phenylthio)benzene C₁₂H₉NO₂S 231.27 -SPh Nitro, thioether
1-Nitro-4-(phenylmethoxy)benzene C₁₃H₁₁NO₃ 229.23 -OCH₂Ph Nitro, ether
1-Methoxy-4-nitrobenzene C₇H₇NO₃ 153.14 -OCH₃ Nitro, simple ether
Key Observations:
  • Electron-Withdrawing Effects : The nitro group strongly withdraws electrons in all compounds, activating the ring for nucleophilic substitution at positions ortho and para to the nitro group.
  • Hybrid Ether-Thioether vs. Thioether/Ether: The (phenylthio)methoxy group (-OCH₂SPh) introduces a sulfur atom into the ether chain, reducing polarity compared to the benzyloxy analog (-OCH₂Ph) . This lowers solubility in polar solvents (e.g., water, DMSO) but enhances compatibility with nonpolar media.

Reactivity and Stability

Oxidation Sensitivity :
  • The thioether (-SPh) in this compound is prone to oxidation, forming sulfoxides or sulfones under mild oxidative conditions (e.g., H₂O₂, O₃). This contrasts with the benzyloxy analog (-OCH₂Ph), which is oxidation-resistant .
  • Example: 1-Nitro-4-(phenylthio)benzene (CAS 952-97-6) exhibits stability under inert atmospheres but reacts readily with oxidizing agents .
Nucleophilic Substitution :
  • The nitro group directs nucleophilic attack to the para position. In 1-nitro-4-(phenylmethoxy)benzene (CAS 1145-76-2), the benzyloxy group acts as a leaving group in SNAr reactions when activated by electron-withdrawing substituents .
  • The (phenylthio)methoxy group may exhibit similar reactivity but with altered kinetics due to sulfur’s weaker electron-donating capacity compared to oxygen.
Thermal Stability :
  • Thioethers generally decompose at lower temperatures than ethers. For instance, 1-nitro-4-(phenylthio)benzene has a boiling point of 561.40 K at 13.30 kPa , whereas the benzyloxy analog (higher polarity) likely requires higher temperatures for distillation.

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